
MET kinase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MET kinase-IN-2 is a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) tyrosine kinaseInhibitors like this compound are designed to block the activity of this receptor, thereby preventing the progression of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MET kinase-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-substituted aniline with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: MET kinase-IN-2 primarily undergoes substitution reactions during its synthesis. The compound can also participate in hydrogen bonding and pi-pi interactions, which are crucial for its binding to the c-Met receptor .
Common Reagents and Conditions:
Substitution Reactions: Reagents like 2-substituted aniline and pyrimidine derivatives are commonly used.
Hydrogen Bonding: Conditions that promote hydrogen bonding, such as the presence of polar solvents, are essential for the compound’s activity.
Major Products Formed: The major product formed from these reactions is the quinazoline derivative, which exhibits potent inhibitory activity against the c-Met receptor .
Wissenschaftliche Forschungsanwendungen
MET kinase-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the design of new inhibitors.
Biology: Helps in understanding the role of c-Met in cellular processes and its implications in cancer biology.
Industry: Utilized in the development of targeted cancer therapies and in the screening of new drug candidates.
Wirkmechanismus
MET kinase-IN-2 exerts its effects by binding to the c-Met receptor and inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell growth, survival, and metastasis. The compound specifically targets the ATP-binding site of the c-Met receptor, leading to its inactivation .
Vergleich Mit ähnlichen Verbindungen
Crizotinib: Another c-Met inhibitor used in the treatment of non-small cell lung cancer.
Capmatinib: A selective c-Met inhibitor with similar binding properties.
Tepotinib: Targets the c-Met receptor and is used in cancer therapy.
Uniqueness of MET kinase-IN-2: this compound is unique due to its high selectivity and potency against the c-Met receptor. It exhibits strong binding affinity and effectively inhibits the receptor’s activity, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C33H27FN4O4 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39) |
InChI-Schlüssel |
DGRCFAYRKDYEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


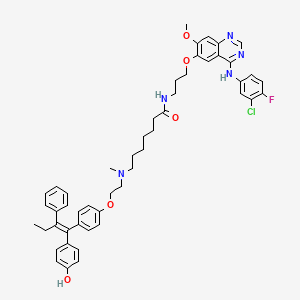
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
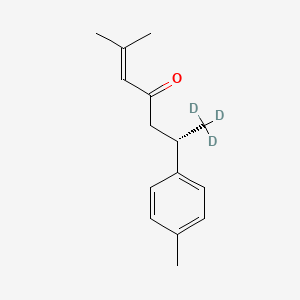
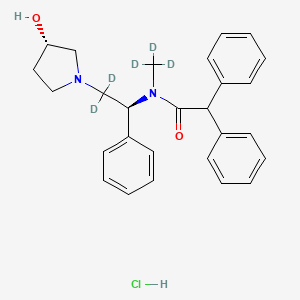
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
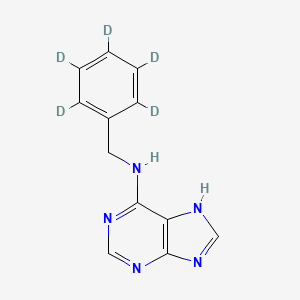
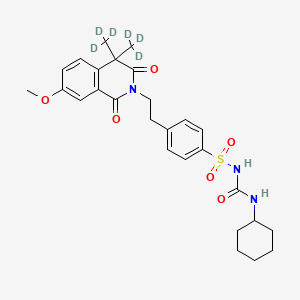
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

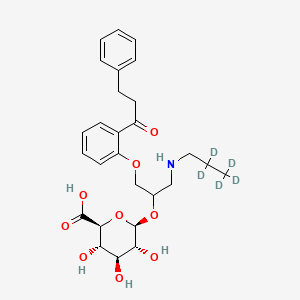


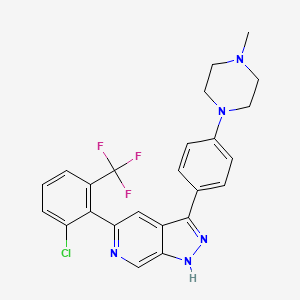
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
